

physical and chemical properties of peracetylated lactose

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Compound of Interest

Compound Name: Lactose octaacetate

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A Comprehensive Technical Guide to Peracetylated Lactose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of peracetylated lactose, also known as **lactose octaacetate**. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and deacetylation, and logical diagrams illustrating these chemical processes. This document is intended to be a valuable resource for professionals in research, science, and drug development who are working with or exploring the applications of this versatile carbohydrate derivative.

Core Physical and Chemical Properties

Peracetylated lactose is a fully acetylated derivative of lactose, where all hydroxyl groups are replaced by acetyl groups. This modification significantly alters its physical and chemical properties compared to lactose, making it a useful intermediate in organic synthesis and a functional excipient in pharmaceutical formulations.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of peracetylated lactose.

Property	Value	References
Molecular Formula	$C_{28}H_{38}O_{19}$	[1]
Molecular Weight	678.59 g/mol	[1] [3]
Melting Point	75 °C to 97.5 °C (range observed)	[3] [4] [5]
Appearance	White solid	[4]
Optical Rotation $[\alpha]D$	-3.90° to -4.14° (c 10.0, $CHCl_3$)	[5]
Solubility	Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform ($CHCl_3$)	[4] [5] [6]

Spectroscopic Characterization

Spectroscopic methods are crucial for the structural elucidation and purity assessment of peracetylated lactose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR: The proton NMR spectrum of peracetylated lactose is complex due to the presence of numerous acetyl groups and protons in the sugar rings.[\[7\]](#) Key signals include those from the methyl protons of the acetyl groups, which typically appear around δ 2.0-2.2 ppm.[\[4\]](#) The anomeric protons are also of significant diagnostic value.[\[5\]](#)[\[8\]](#)
- ^{13}C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton.[\[4\]](#) Characteristic signals are observed for the carbonyl carbons of the acetyl groups (around δ 168-173 ppm) and the anomeric carbons (around δ 91-102 ppm).[\[4\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of peracetylated lactose is characterized by strong absorption bands corresponding to the functional groups present. A prominent feature is the strong C=O stretching vibration of the ester carbonyl groups, typically observed around 1740-1750 cm^{-1} .

The C-O stretching vibrations of the acetyl groups and the glycosidic linkage also give rise to characteristic bands in the fingerprint region.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and deacetylation of peracetylated lactose.

Synthesis of Peracetylated Lactose (Lactose Octaacetate)

Method 1: Acetic Anhydride and Sodium Acetate

This is a classical and widely used method for the peracetylation of lactose.

Materials:

- α -Lactose monohydrate
- Acetic anhydride (Ac_2O)
- Anhydrous sodium acetate (NaOAc)
- Dichloromethane (CH_2Cl_2)
- Methanol (MeOH)
- Ice water

Procedure:

- In a round-bottom flask, add α -lactose monohydrate.
- Add acetic anhydride and anhydrous sodium acetate.
- Heat the mixture, for example, under reflux or using microwave irradiation as described in some protocols.[4][9] A study by Valente et al. (2021) describes a microwave-assisted synthesis where 10.0 g of D-(+)-lactose monohydrate is mixed with 30 cm^3 of acetic

anhydride and 3.0 g of sodium acetate and irradiated at 700 W for 15-20 minutes to achieve a high yield.[4]

- After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.[4]
- Filter the white solid precipitate, wash it thoroughly with water, and dry it under vacuum.[4]
- The crude product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane-methanol.[5]

Method 2: Iodine-Catalyzed Acetylation

This method offers an alternative catalytic approach.

Materials:

- Lactose
- Acetic anhydride (Ac_2O)
- Iodine (I_2)
- Methanol (MeOH)

Procedure:

- Dissolve lactose in a minimal amount of acetic anhydride.
- Add a catalytic amount of iodine to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Upon completion, precipitate the product by adding the reaction mixture to cold water.
- Collect the solid by filtration, wash with water, and dry.
- Recrystallize the crude product from methanol to obtain pure peracetylated lactose.[7]

Deacetylation of Peracetylated Lactose

Method 1: Anomeric Deacetylation using Magnesium Oxide

This method allows for the selective removal of the acetyl group at the anomeric position.

Materials:

- Peracetylated lactose
- Magnesium oxide (MgO)
- Methanol (MeOH)

Procedure:

- Dissolve peracetylated lactose in methanol.
- Add magnesium oxide to the solution.
- Stir the mixture at a slightly elevated temperature (e.g., 40 °C) and monitor the reaction by TLC.^[9]
- Once the starting material is consumed, evaporate the solvent under reduced pressure.
- The resulting residue can be purified by column chromatography to isolate the anomERICALLY deacetylated product.^[9]

Method 2: Complete Deacetylation using Hydrazine Hydrate

This protocol describes the complete removal of all acetyl groups to regenerate lactose.

Materials:

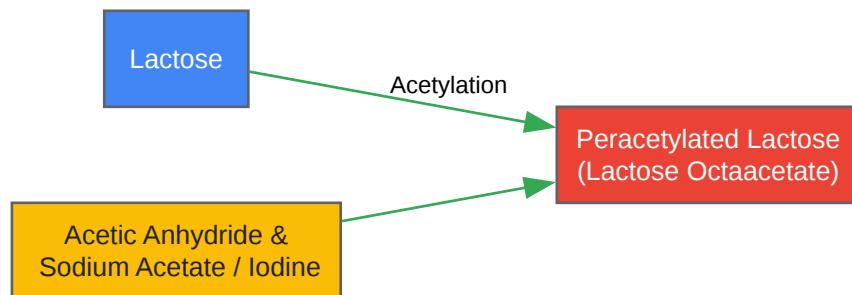
- Peracetylated lactose
- Hydrazine hydrate
- Acetonitrile

Procedure:

- Dissolve peracetylated lactose in acetonitrile.
- Add a specific molar equivalent of hydrazine hydrate. For complete deacetylation, a larger excess would be required compared to selective deacetylation.[10]
- Stir the reaction at room temperature and monitor its progress by TLC.
- Upon completion, the reaction mixture can be worked up by evaporating the solvent and purifying the residue to obtain lactose.

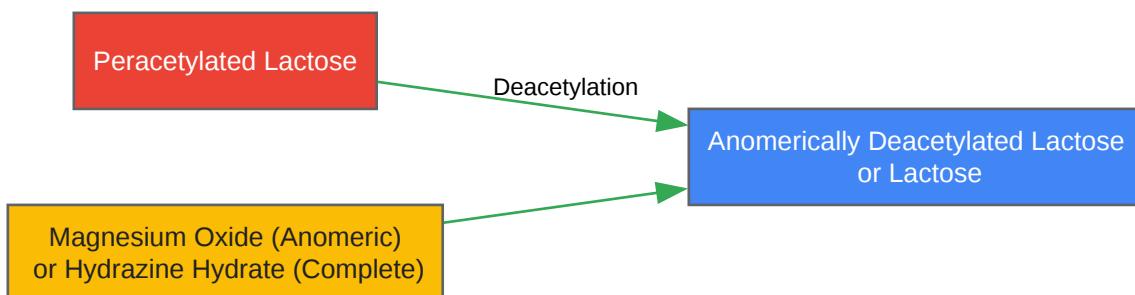
Logical and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the chemical synthesis, deacetylation, and characterization workflow of peracetylated lactose.



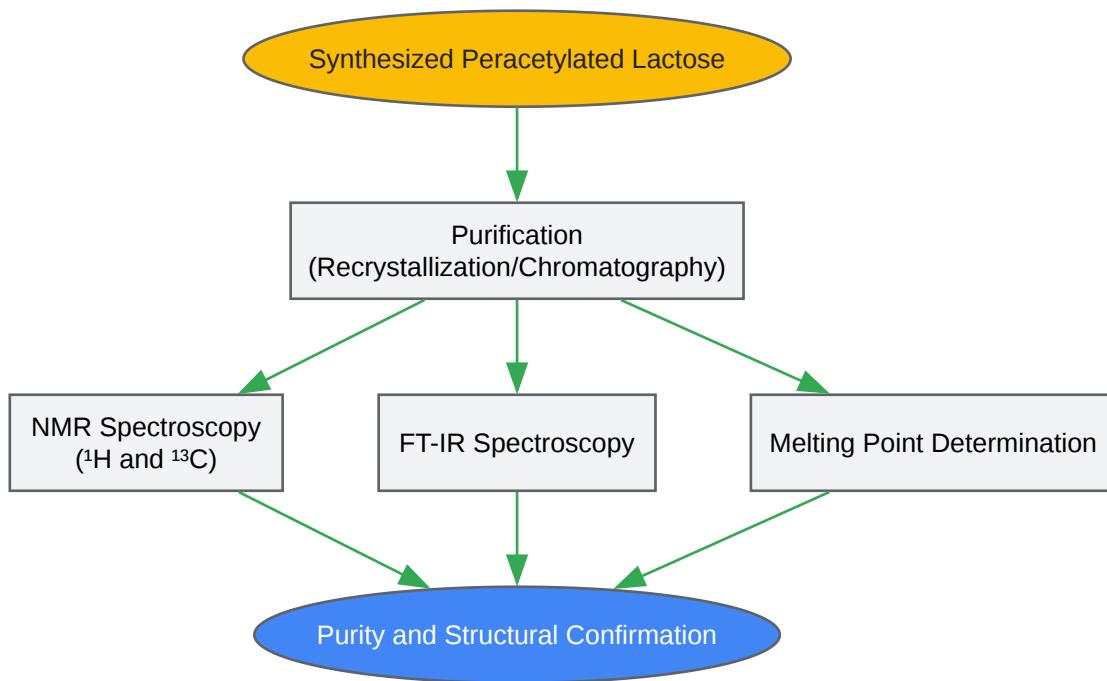
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Caption: Synthesis of Peracetylated Lactose.



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Caption: Deacetylation of Peracetylated Lactose.



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Caption: Characterization Workflow for Peracetylated Lactose.

Applications in Drug Development

Peracetylated lactose serves as a crucial intermediate in the synthesis of various carbohydrate-based molecules.^[4] In the pharmaceutical industry, its parent compound, lactose, is widely utilized as an excipient in tablets and capsules due to its cost-effectiveness, stability, and compatibility with active pharmaceutical ingredients.^{[2][11]} The modified properties of peracetylated lactose, such as its increased lipophilicity, can be leveraged in specific drug delivery applications, for instance, to enhance the solubility and bioavailability of certain drugs.^[1] Its use as a starting material for more complex glycosylated structures also opens avenues for the development of novel drug candidates and delivery systems.^[4]

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